molecular formula C25H27N5O4 B2363673 4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE CAS No. 1115998-90-7

4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE

Cat. No.: B2363673
CAS No.: 1115998-90-7
M. Wt: 461.522
InChI Key: STXODACKHHZRBO-UHFFFAOYSA-N
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Description

4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE is a complex chemical compound with diverse scientific applications. Its structure includes a piperazine ring, a pyrimidine ring, and a methoxyphenyl group, making it a valuable molecule for advanced research in various fields, including medicine and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling. Common synthetic routes may involve the use of aldehydes, mesylates, or acids as starting materials . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and minimize costs. This may include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving cellular processes and molecular interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE include other piperazine and pyrimidine derivatives, such as:

  • Triazole-pyrimidine hybrids
  • Benzothiazole derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which provides it with distinct chemical and biological properties. This makes it a valuable compound for specialized research and applications.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c31-24(29-12-14-30(15-13-29)25(32)21-7-4-16-33-21)19-8-10-28(11-9-19)22-17-23(27-18-26-22)34-20-5-2-1-3-6-20/h1-7,16-19H,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXODACKHHZRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC(=NC=N4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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